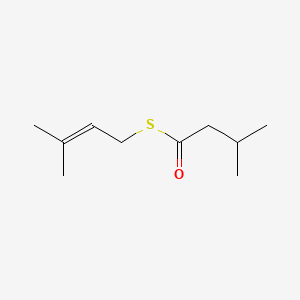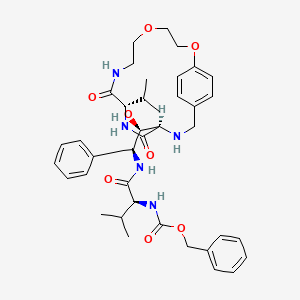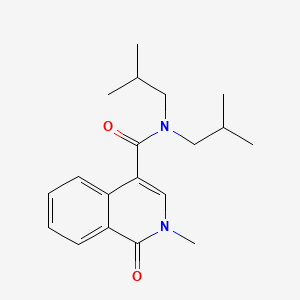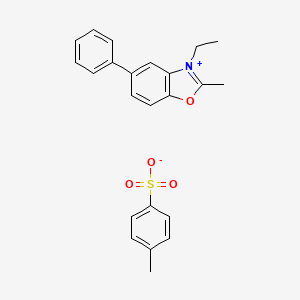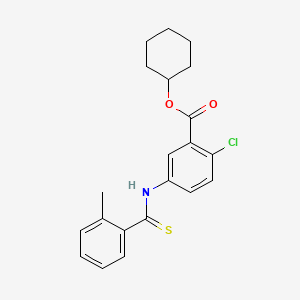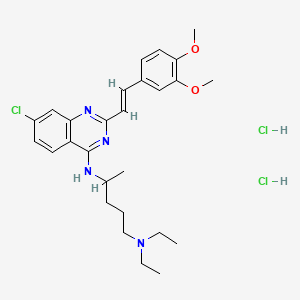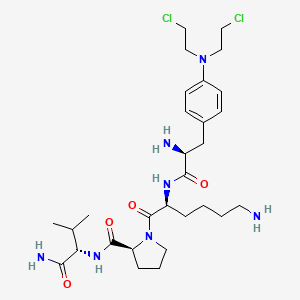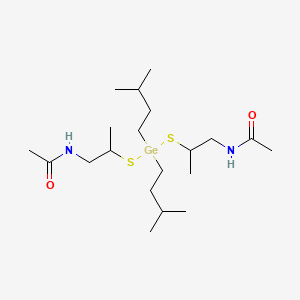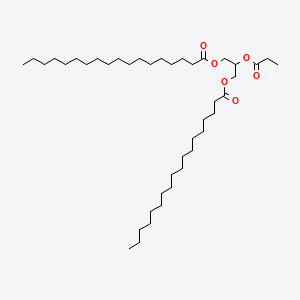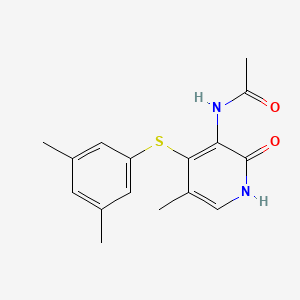
3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- is a complex organic compound that belongs to the class of furancarbothioamides. These compounds are characterized by the presence of a furan ring, a thiocarbonyl group, and various substituents that can significantly alter their chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the thiocarbonyl group and the chlorophenyl and butenylthio substituents. Common reagents used in these reactions include sulfur-containing compounds, chlorinating agents, and alkylating agents. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Furancarbothioamide, N-(3-(2-butenylthio)-4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that can influence cellular functions, such as signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Furancarboxamides: Compounds with similar structures but different substituents.
Thiocarboxamides: Compounds with a thiocarbonyl group but different ring structures.
Chlorophenyl derivatives: Compounds with a chlorophenyl group but different functional groups.
Propiedades
Número CAS |
191984-43-7 |
|---|---|
Fórmula molecular |
C16H16ClNOS2 |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
N-[3-[(E)-but-2-enyl]sulfanyl-4-chlorophenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C16H16ClNOS2/c1-3-4-9-21-15-10-12(5-6-14(15)17)18-16(20)13-7-8-19-11(13)2/h3-8,10H,9H2,1-2H3,(H,18,20)/b4-3+ |
Clave InChI |
IJIJQMIKNNBHGJ-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CSC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl |
SMILES canónico |
CC=CCSC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
